1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry. Piperidine derivatives are known for their significant pharmacological activities and are widely used in the pharmaceutical industry .
Vorbereitungsmethoden
The synthesis of 1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one typically involves multi-step organic reactionsReaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents are commonly used.
Wissenschaftliche Forschungsanwendungen
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules that can interact with specific biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring allows the compound to fit into binding sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-butyn-1-one can be compared with other piperidine derivatives such as:
Methylpiperidinopyrazole: Known for its selective antagonistic activity on estrogen receptors.
4-Methylpiperidine: Used in the synthesis of bioactive compounds and as a deprotecting reagent in peptide synthesis.
6-(3-Methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine: Investigated for its potential anticancer properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C16H26N2O |
---|---|
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
1-[4-[(3-methylpiperidin-1-yl)methyl]piperidin-1-yl]but-2-yn-1-one |
InChI |
InChI=1S/C16H26N2O/c1-3-5-16(19)18-10-7-15(8-11-18)13-17-9-4-6-14(2)12-17/h14-15H,4,6-13H2,1-2H3 |
InChI-Schlüssel |
OOPACGQVXLXFIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)N1CCC(CC1)CN2CCCC(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.